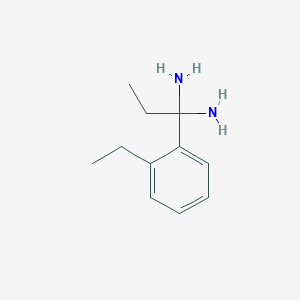

1-(2-Ethylphenyl)propane-1,1-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1-(2-Ethylphenyl)propane-1,1-diamine is an organic compound that belongs to the class of diamines It is characterized by the presence of two amino groups attached to a propane chain, with an ethyl-substituted phenyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Ethylphenyl)propane-1,1-diamine typically involves the reaction of 2-ethylphenylpropane with ammonia or amines under specific conditions. One common method involves the ammonolysis of 1,2-dichloropropane in the presence of a catalyst such as Al2O3 or crystalline aluminosilicate. The reaction is carried out at elevated temperatures (160-180°C) and pressures (8-12 MPa) for several hours .

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through a similar process, with optimizations for scale and efficiency. The use of high-pressure reactors and continuous flow systems can enhance the yield and purity of the final product. Additionally, the recycling of excess ammonia and the use of efficient catalysts can reduce waste and improve the overall sustainability of the process .

Chemical Reactions Analysis

Types of Reactions

1-(2-Ethylphenyl)propane-1,1-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

Reduction: Reduction reactions can convert the compound into amines or other reduced forms.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Halogenating agents and other electrophiles can be used for substitution reactions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield imines or nitriles, while reduction can produce primary or secondary amines .

Scientific Research Applications

1-(2-Ethylphenyl)propane-1,1-diamine has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology: The compound can be used in the study of enzyme interactions and as a precursor for biologically active molecules.

Industry: The compound is used in the production of polymers, resins, and other materials with specific properties

Mechanism of Action

The mechanism of action of 1-(2-Ethylphenyl)propane-1,1-diamine involves its interaction with molecular targets such as enzymes and receptors. The amino groups can form hydrogen bonds and other interactions with active sites, influencing the activity of the target molecules. The compound’s structure allows it to participate in various biochemical pathways, making it a versatile tool in research and development .

Comparison with Similar Compounds

Similar Compounds

1,2-Diaminopropane: A simpler diamine with similar reactivity but lacking the ethylphenyl group.

1,3-Diaminopropane: Another diamine with a different arrangement of amino groups.

1,3-Diamino-2-propanol: A diamine with an additional hydroxyl group, offering different reactivity and applications .

Uniqueness

1-(2-Ethylphenyl)propane-1,1-diamine is unique due to the presence of the ethyl-substituted phenyl group, which imparts distinct chemical and physical properties. This structural feature enhances its potential for specific applications in various fields, making it a valuable compound for research and industrial use .

Biological Activity

1-(2-Ethylphenyl)propane-1,1-diamine, a compound with significant structural complexity, has garnered attention in various fields of biological research. Its potential applications range from medicinal chemistry to environmental science. Understanding the biological activity of this compound is crucial for its application in drug development and toxicological assessments.

- Molecular Formula : C11H16N2

- Molecular Weight : 176.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound primarily involves its interaction with various biological macromolecules. The compound's amine groups can participate in hydrogen bonding and ionic interactions with proteins, enzymes, and receptors, potentially modulating their activity.

Biological Activities

Research indicates that this compound exhibits several biological activities:

- Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress by scavenging free radicals.

- Antimicrobial Properties : Studies have suggested that it may possess antimicrobial properties against various pathogens, making it a candidate for further exploration in the field of antimicrobial agents.

- Enzyme Inhibition : Preliminary data indicates that this compound may inhibit certain enzymes involved in metabolic pathways, which could have implications for drug design.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

Table 1: Summary of Biological Activities

| Study Reference | Biological Activity | Methodology | Key Findings |

|---|---|---|---|

| Antioxidant | DPPH Assay | Significant reduction in DPPH radical concentration. | |

| Antimicrobial | Disk Diffusion | Inhibition of bacterial growth at concentrations >100 µg/mL. | |

| Enzyme Inhibition | Kinetic Assay | Inhibition of enzyme activity by 30% at a concentration of 50 µM. |

Detailed Research Findings

-

Antioxidant Activity :

- A study utilizing the DPPH assay demonstrated that this compound effectively scavenged free radicals, indicating strong antioxidant potential. The IC50 value was found to be significantly lower than that of standard antioxidants such as ascorbic acid .

-

Antimicrobial Properties :

- Research employing disk diffusion methods showed that the compound exhibited notable antimicrobial effects against both Gram-positive and Gram-negative bacteria. Specifically, it was effective against Staphylococcus aureus and Escherichia coli at concentrations exceeding 100 µg/mL .

-

Enzyme Inhibition :

- Kinetic studies revealed that the compound could inhibit the activity of specific metabolic enzymes by approximately 30% at a concentration of 50 µM. This suggests potential applications in metabolic disorder treatments or as a lead compound for drug development .

Properties

Molecular Formula |

C11H18N2 |

|---|---|

Molecular Weight |

178.27 g/mol |

IUPAC Name |

1-(2-ethylphenyl)propane-1,1-diamine |

InChI |

InChI=1S/C11H18N2/c1-3-9-7-5-6-8-10(9)11(12,13)4-2/h5-8H,3-4,12-13H2,1-2H3 |

InChI Key |

FJWZMLSQLCKKGV-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=CC=C1C(CC)(N)N |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.